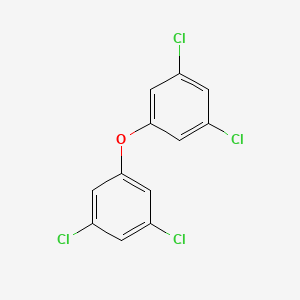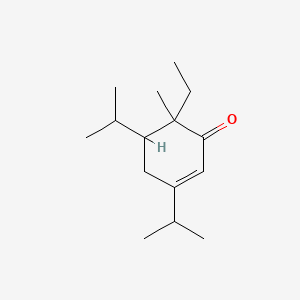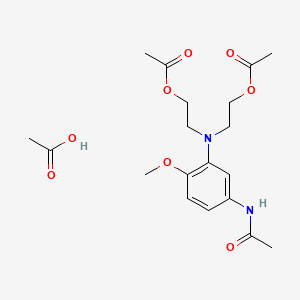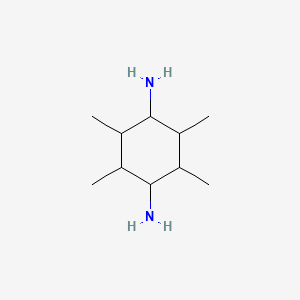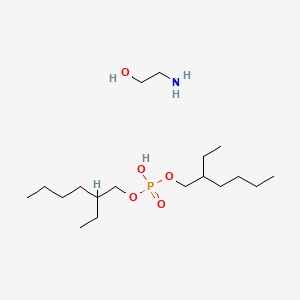
Diisooctyl 3,3'-((didodecylstannylene)bis(thio))dipropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate is a complex organotin compound with the molecular formula C46H92O4S2Sn. This compound is characterized by its unique structure, which includes diisooctyl groups and a didodecylstannylene core linked by thioether bridges. It is primarily used in various industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate typically involves the reaction of diisooctyl propionate with didodecylstannylene dichloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether bridges to thiols.
Substitution: The diisooctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a stabilizer in the production of plastics and as a catalyst in polymerization reactions.
作用机制
The mechanism by which Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate exerts its effects involves the interaction of its organotin core with various molecular targets. The compound can form stable complexes with proteins and enzymes, altering their activity. The thioether bridges play a crucial role in stabilizing these interactions, making the compound effective in its applications.
相似化合物的比较
Similar Compounds
- Diisooctyl 3,3’-((dioctylstannylene)bis(thio))dipropionate
- Diisooctyl 3,3’-((dibutylstannylene)bis(thio))dipropionate
Uniqueness
Diisooctyl 3,3’-((didodecylstannylene)bis(thio))dipropionate is unique due to its longer alkyl chains (dodecyl groups), which provide enhanced stability and reactivity compared to similar compounds with shorter alkyl chains. This makes it particularly useful in applications requiring high thermal and chemical stability.
属性
CAS 编号 |
83846-45-1 |
|---|---|
分子式 |
C46H92O4S2Sn |
分子量 |
892.1 g/mol |
IUPAC 名称 |
6-methylheptyl 3-[didodecyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C12H25.2C11H22O2S.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;/h2*1,3-12H2,2H3;2*10,14H,3-9H2,1-2H3;/q;;;;+2/p-2 |
InChI 键 |
PZFKTBOCRDJZHY-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










